2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-benzyl and 5-phenoxymethyl substitution on the triazole ring and an N-(2,5-dimethylphenyl)acetamide moiety. Its molecular formula is C₂₉H₂₈N₄O₂S (inferred from analogous structures in and ). The benzyl and phenoxymethyl groups contribute to steric bulk and lipophilicity, while the 2,5-dimethylphenyl acetamide group may influence solubility and receptor-binding interactions. Structural confirmation for such compounds typically relies on 1H/13C-NMR, IR spectroscopy, and elemental analysis (). While direct biological data for this compound are absent in the provided evidence, structurally related derivatives exhibit anti-inflammatory and anti-exudative activities ().
Properties
CAS No. |
539812-50-5 |
|---|---|
Molecular Formula |
C26H26N4O2S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O2S/c1-19-13-14-20(2)23(15-19)27-25(31)18-33-26-29-28-24(17-32-22-11-7-4-8-12-22)30(26)16-21-9-5-3-6-10-21/h3-15H,16-18H2,1-2H3,(H,27,31) |
InChI Key |
INRHJSOUZFUNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from the appropriate triazole precursor. The key steps include:
Formation of the Triazole Ring: This is usually achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Benzyl and Phenoxymethyl Groups: These groups are introduced through alkylation reactions using benzyl halides and phenoxymethyl halides, respectively.
Attachment of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with thiol compounds under suitable conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with 2,5-dimethylphenyl acetic acid or its derivatives to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The benzyl and phenoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 458.57 g/mol. The presence of the triazole ring and sulfur atom is significant in determining the compound's reactivity and biological interactions.
Case Studies
Several studies have highlighted the potential applications of triazole derivatives:
- Anticancer Studies :
- Antimicrobial Research :
- Pharmacological Profiling :
Mechanism of Action
The mechanism of action of 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The sulfanyl group may also play a role in modulating the compound’s activity by forming covalent bonds with target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Physicochemical Properties: The 4-benzyl and 5-phenoxymethyl groups in the target compound enhance steric bulk compared to simpler analogs like 6c (), which has an allyl group. This likely increases melting points and crystallinity, though direct data are lacking.
Biological Activity Trends: Nitro groups (e.g., in Compound 15) correlate with anti-inflammatory activity but may reduce metabolic stability (). Phenoxymethyl and benzyl substituents (as in the target compound) are associated with enhanced membrane permeability in related triazole derivatives ().
Synthetic Efficiency :
- Yields for triazole acetamides vary widely (45–83%), influenced by substituent complexity. The target compound’s synthesis would likely require optimization due to its bulky groups ().
Research Findings and Limitations
- Spectroscopic Confirmation : Similar compounds were validated via IR peaks for C=O (1669 cm⁻¹), C-S (681 cm⁻¹), and N-H (3243 cm⁻¹) (), which are critical for confirming the target compound’s structure.
- Gaps in Data: No direct melting point, yield, or bioactivity data exist for the target compound. Extrapolations are based on structural analogs.
- Theoretical Predictions : The 2,5-dimethylphenyl group may reduce cytotoxicity compared to chlorinated or nitrated derivatives ().
Biological Activity
The compound 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that belongs to the triazole family. Its complex structure, featuring a triazole ring and various functional groups, suggests significant potential for biological activity, particularly in medicinal chemistry. This article aims to explore the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H26N4O3S
- Molecular Weight : Approximately 458.57 g/mol
The compound's structure includes a triazole ring, a benzyl group, and a phenoxymethyl moiety, which contribute to its reactivity and interaction with biological targets. The presence of sulfur in the sulfanyl group may facilitate redox reactions and coordination with metal ions, enhancing its biological interactions.
Antimicrobial Activity
Research has indicated that compounds within the triazole family exhibit notable antimicrobial properties. The specific compound under investigation has shown promising results against various bacterial strains. The following table summarizes antimicrobial activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chlorophenyl)ethanone | Triazole ring with amino substitution | Antifungal |
| 2-{[4-benzyl-5-(phenoxymethyl)-1H-pyrazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Pyrazole instead of triazole | Anticancer |
| 2-{[5-benzoylthio]-1H-pyrazol-3-yloxy}acetate | Contains a pyrazole and ether linkage | Antimicrobial |
These compounds illustrate the diverse biological activities that may be associated with modifications to the triazole structure.
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, research on related thiosemicarbazones demonstrated strong cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at low concentrations (nanomolar range) . The mechanism of action often involves oxidative stress leading to apoptotic cell death.
Case Studies
- In Vitro Studies : A study evaluating the effects of various triazole derivatives on cancer cell lines reported that compounds similar to This compound exhibited IC50 values in the low micromolar range against breast cancer cells . This indicates significant potential for further development as anticancer agents.
- Mechanism of Action : The presence of the triazole ring is crucial for its interaction with biological targets. Research suggests that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole-thiol intermediate. For example:
- Step 1 : Reacting a benzyl-substituted hydrazide with iso-thiocyanate derivatives under reflux in ethanol, followed by cyclization with NaOH to form the triazole-thiol core .
- Step 2 : Thiol-alkylation using 2-chloroacetonitrile or similar reagents in DMF/NaOH to introduce the sulfanyl-acetamide moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) ensures high purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent integration and electronic environments, particularly for distinguishing triazole protons and aromatic groups .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650–1700 cm, S-H absence post-alkylation) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods optimize synthesis or activity prediction?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in optimizing reaction conditions (e.g., solvent choice, temperature) .
- Molecular Docking : Virtual screening against protein targets (e.g., EGFR, tubulin) identifies potential binding modes, guiding SAR studies .
- Machine Learning : Training models on existing triazole derivative data to predict bioactivity or synthetic yields .
Q. How to resolve contradictions in reported biological activities?
- Systematic SAR Studies : Compare analogs with varying substituents (e.g., benzyl vs. furan groups) to isolate structural contributors to activity .
- Meta-Analysis : Statistically evaluate published datasets to identify confounding variables (e.g., assay protocols, cell line heterogeneity) .
- Target Validation : Use CRISPR/Cas9 knockouts or RNAi to confirm target specificity in observed bioactivity .
Q. What experimental design strategies improve reaction optimization?
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to assess interactions between variables (temperature, solvent polarity, catalyst loading) and maximize yield .
- High-Throughput Screening : Robotic liquid handlers test hundreds of reaction conditions in parallel, accelerating parameter optimization .
Q. How does the sulfur atom in the sulfanyl group influence reactivity?
- Nucleophilic Substitution : The thiolate intermediate participates in S2 reactions with alkyl halides, enabling modular derivatization .
- Redox Sensitivity : Sulfur’s oxidation state (e.g., sulfoxide/sulfone formation under oxidative conditions) can alter bioactivity; monitor via TLC or HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
